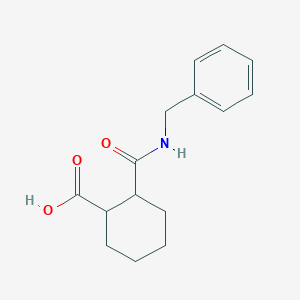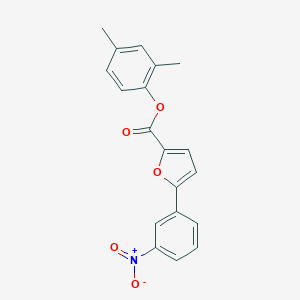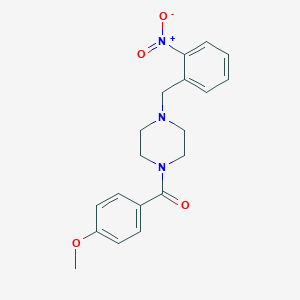
2-(Benzylcarbamoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylcarbamoyl)cyclohexanecarboxylic acid (2-BCHA) is an organic compound belonging to the family of carboxylic acids. It is a cyclohexane derivative with a benzylcarbamoyl group attached to the second carbon atom. 2-BCHA has been studied extensively in the fields of organic and medicinal chemistry and has been used in a variety of synthetic reactions and laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Applications and Materials Science
- Catalytic Hydrogenation: Cyclohexanecarboxylic acid derivatives can be efficiently produced via the catalytic hydrogenation of benzoic acid in supercritical CO2, offering a green chemistry approach with increased reaction rates and selectivity under mild conditions (Wang & Zhao, 2007).
- Coordination Chemistry: The coordination chemistry of cyclohexanepolycarboxylic acids, including cyclohexanecarboxylic acid, finds applications in materials science, particularly as magnetic materials, through the exploration of their structures, conformation, and functions (Lin & Tong, 2011).
Pharmaceutical Applications
- Chiral Compound Production: Cyclohexanecarboxylic acid derivatives are important in the pharmaceutical industry for the production of chiral compounds. The structural analysis of such compounds aids in understanding their chemical properties and potential pharmaceutical applications (Kimino & Fujii, 2013).
Environmental and Industrial Applications
- Plasticizer Identification: Research on identifying new generation plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and their isomers in polymers (e.g., PVC) contributes to understanding their environmental impact and potential health effects (Dziwiński, Poźniak, & Lach, 2017).
Catalytic Efficiency and Selectivity
- Selective Hydrogenation: The selective hydrogenation of benzoic acid to cyclohexane carboxylic acid has been improved by using specific catalysts and conditions, demonstrating the potential for high selectivity and efficiency in industrial applications (Lu et al., 2018).
Propiedades
IUPAC Name |
2-(benzylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZRKFIGJVHLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylcarbamoyl)cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,6-Dimethoxyphenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B407889.png)

![[4-(4-Methoxy-benzyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone](/img/structure/B407891.png)
![(2-Fluorophenyl)[4-(3-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B407892.png)

![(3-Methoxy-phenyl)-[4-(3,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B407898.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(2,6-dimethoxy-phenyl)-methanone](/img/structure/B407900.png)
![(2,6-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B407902.png)
methanone](/img/structure/B407903.png)
![2-[2-(4-oxo-4H-chromen-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B407905.png)
![ethyl 7-isopropyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B407906.png)
![Ethyl {[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407909.png)